molecular formula C16H13NO B8539721 2-(3-Methoxyphenyl)quinoline

2-(3-Methoxyphenyl)quinoline

Cat. No.: B8539721
M. Wt: 235.28 g/mol
InChI Key: OTBNQLCJRDTPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)quinoline is a sophisticated chemical building block that incorporates a quinoline core, a privileged scaffold in medicinal chemistry, linked to a 3-methoxyphenyl moiety. This structure is of significant interest for research and development in pharmaceuticals and materials science. Quinoline derivatives are extensively investigated for their diverse biological activities. Recent studies highlight tetrahydroquinoline derivatives for their specific antioxidant mechanisms, where they act as chain-breaking antioxidants in radical oxidation processes . Furthermore, quinoline-based compounds are prominent in anticancer research, with some derivatives functioning as potent inhibitors of various biological targets, including mutant forms of the epidermal growth factor receptor (EGFR) relevant to non-small cell lung cancer . The specific molecular architecture of this compound suggests potential utility as a key intermediate in the synthesis of complex molecules for drug discovery programs, agrochemicals, and the development of organic electronic materials. The methoxy and quinoline functional groups offer sites for further chemical modification, making it a versatile precursor for constructing compound libraries. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

2-(3-methoxyphenyl)quinoline

InChI

InChI=1S/C16H13NO/c1-18-14-7-4-6-13(11-14)16-10-9-12-5-2-3-8-15(12)17-16/h2-11H,1H3

InChI Key

OTBNQLCJRDTPPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)quinoline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(3-Methoxyphenyl)quinoline has emerged as a significant scaffold in medicinal chemistry, demonstrating a versatile profile for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and burgeoning applications in drug discovery, with a particular focus on its role as a kinase inhibitor in oncology. We will delve into established synthetic protocols, explore its mechanism of action, and present its potential in targeting critical signaling pathways implicated in cancer and other diseases.

Chemical Identity: IUPAC Nomenclature and Synonyms

The unequivocally recognized IUPAC name for the compound is This compound .

While this specific molecule is often referred to by its IUPAC name in scientific literature, researchers may encounter related structures with similar naming conventions. Understanding these variations is crucial for comprehensive literature searches and unambiguous communication. Common synonyms or related compound names that may appear in chemical databases include:

  • 3-Methoxy-2-quinolylbenzene

  • Quinoline, 2-(3-methoxyphenyl)-

It is essential to distinguish this compound from its isomers, such as 2-(2-methoxyphenyl)quinoline and 2-(4-methoxyphenyl)quinoline, as the position of the methoxy group on the phenyl ring significantly influences the molecule's spatial arrangement and biological activity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug development, including formulation and pharmacokinetic studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₃NO-
Molecular Weight 235.28 g/mol -
Appearance White solid[1]
Melting Point Not explicitly reported; related compounds suggest a crystalline solid nature.
Boiling Point Not explicitly reported.
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and dichloromethane. Poorly soluble in water.

Spectroscopic Characterization:

The structural integrity of synthesized this compound is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃) δ: 8.46 (s, 1H), 8.36 (d, J = 7.7 Hz, 1H), 8.27 (d, J = 7.8 Hz, 1H), 8.19 (d, J = 8.4 Hz, 1H), 7.90 (d, J = 8.6 Hz, 1H), 7.86 (d, J = 8.1 Hz, 1H), 7.79–7.70 (m, 2H), 7.68–7.62 (m, 1H), 7.59–7.55 (m, 1H).[1]

    • ¹³C NMR (150 MHz, CDCl₃) δ: 155.6, 148.2, 140.4, 137.2, 131.4, 130.7, 130.0, 129.8, 129.3, 127.5, 127.4, 126.8, 118.6.[1]

  • Infrared (IR) Spectroscopy: Expected characteristic peaks would include C=N stretching of the quinoline ring, C-O stretching of the methoxy group, and C-H stretching of the aromatic rings.[2]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of 2-arylquinolines is a well-established area of organic chemistry, with several named reactions providing versatile routes to this scaffold. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Established Synthetic Strategies

Three classical methods are predominantly employed for the synthesis of the quinoline core:

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4][5] For the synthesis of this compound, this would typically involve the reaction of a 2-aminobenzaldehyde or 2-aminobenzophenone derivative with a ketone bearing a 3-methoxyphenyl group. The reaction is usually catalyzed by an acid or a base.[4]

  • Combes Quinoline Synthesis: This method utilizes the acid-catalyzed condensation of an aniline with a β-diketone.[6][7] To synthesize the target molecule, one could envision a reaction between aniline and a β-diketone functionalized with a 3-methoxyphenyl group.

  • Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone.[8][9][10] The synthesis of this compound via this route would likely involve the reaction of aniline with an α,β-unsaturated carbonyl compound derived from 3-methoxybenzaldehyde.

Detailed Experimental Protocol: Iron-Catalyzed Dehydrogenative Coupling

A modern and efficient method for the synthesis of this compound involves an iron-catalyzed acceptorless dehydrogenative coupling reaction. This approach offers advantages in terms of catalyst abundance and environmental considerations.

Reaction Scheme:

G compound1 2-Amino-benzyl alcohol catalyst [Fe] catalyst, KOt-Bu compound1->catalyst compound2 1-(3-Methoxyphenyl)ethan-1-ol compound2->catalyst product This compound catalyst->product

A schematic of the iron-catalyzed synthesis.

Step-by-Step Methodology: [1]

  • Reactant Preparation: To a reaction vessel, add 2-aminobenzyl alcohol (0.5 mmol), 1-(3-methoxyphenyl)ethan-1-ol (1.5 mmol), an iron catalyst ([Fe], 2.0 mol%), and potassium tert-butoxide (KOt-Bu, 75 mol%).

  • Reaction Execution: The reaction mixture is heated at 120 °C for 24 hours under an inert atmosphere.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Chromatography: The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 15:1 v/v) as the eluent to afford this compound as a white solid.

Self-Validation: The success of the synthesis is validated by spectroscopic analysis (NMR, IR, MS) of the purified product, which should match the data presented in Section 2. The yield of the reaction should be recorded to assess the efficiency of the protocol.

Biological Activity and Therapeutic Potential

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[11][12][13][14] 2-Arylquinolines, in particular, have garnered significant attention for their potential as kinase inhibitors.[15][16][17]

Role as a Kinase Inhibitor

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug development. Several studies have highlighted the potential of 2-arylquinolines to inhibit various kinases involved in cancer progression.[18][19][20]

While specific kinase inhibition data for this compound is not extensively reported in publicly available literature, its structural similarity to known kinase inhibitors suggests it may target key signaling pathways. The 2-arylquinoline core can act as a scaffold that positions the methoxyphenyl group into the ATP-binding pocket of various kinases, leading to competitive inhibition.

Potential Kinase Targets and Signaling Pathways:

Based on the activity of structurally related compounds, this compound could potentially inhibit kinases in the following pathways:

  • EGFR/FAK Signaling: 2-Arylquinolines have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[15][16] Inhibition of these pathways can lead to reduced cell proliferation, migration, and invasion in cancer cells.

  • c-Met Signaling: The c-Met receptor tyrosine kinase is another important target in cancer therapy, and quinoline-based molecules have shown efficacy as c-Met inhibitors.[11]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and its inhibition is a key strategy in cancer treatment. Quinoline derivatives have been developed as inhibitors of key components of this pathway, such as PI3K and mTOR.[11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription FAK FAK FAK->PI3K Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Molecule This compound Molecule->RTK Inhibition Molecule->PI3K Potential Inhibition Molecule->FAK Potential Inhibition

Potential signaling pathways targeted by this compound.

Applications in Drug Discovery and Development

The promising biological profile of this compound makes it an attractive starting point for drug discovery campaigns. Its core structure can be further modified to enhance potency, selectivity, and pharmacokinetic properties.

Workflow for Drug Development:

G A Synthesis of This compound and Analogs B In Vitro Screening (Kinase Assays, Cell Viability) A->B C Lead Optimization (SAR Studies) B->C C->A Iterative Design D In Vivo Studies (Animal Models) C->D E Preclinical Development D->E F Clinical Trials E->F

A typical drug development workflow for a quinoline-based compound.

Conclusion and Future Directions

This compound represents a valuable chemical entity with significant potential in the field of drug discovery, particularly in the development of novel kinase inhibitors for cancer therapy. Its straightforward synthesis and versatile core structure provide a solid foundation for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Future research should focus on elucidating the specific kinase targets of this compound and its derivatives, as well as on optimizing its ADME (absorption, distribution, metabolism, and excretion) properties to advance its therapeutic potential. The insights provided in this technical guide aim to facilitate and inspire further investigation into this promising molecule and its role in addressing unmet medical needs.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251.
  • ResearchGate. (2010). 2-Methoxyquinoline-3-carbaldehyde. Available from: [Link]

  • PubMed Central. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]

  • ResearchGate. (2001). Concerning the mechanism of the Friedländer quinoline synthesis. Available from: [Link]

  • TSI Journals. (2010). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. Available from: [Link]

  • MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Available from: [Link]

  • PubMed. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Available from: [Link]

  • ResearchGate. (2022). Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. Available from: [Link]

  • NIH. (2021). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Available from: [Link]

  • Supporting Information Iron-Catalyzed Quinoline Synthesis via Acceptorless Dehydrogena- tive Coupling. Available from: [Link]

  • PubMed Central. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available from: [Link]

  • Combes Quinoline Synthesis. Available from: [Link]

  • JOCPR. (2016). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Available from: [Link]

  • PubMed Central. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]

  • PubMed. (2021). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Available from: [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Available from: [Link]

  • MDPI. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Available from: [Link]

  • IUCr. (2017). A three-step pathway from (2-aminophenyl)chalcones to novel styrylquinoline–chalcone hybrids: synthesis and spectroscopic and structural characterization of three examples. Available from: [Link]

  • ResearchGate. (2017). 2H-Pyrano[3,2-c]quinolin-2-ones: their convenient synthesis and selected reactions. Available from: [Link]

  • Semantic Scholar. (2021). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity. Available from: [Link]

  • ResearchGate. (2021). (PDF) Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Available from: [Link]

  • PMC. (2017). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Available from: [Link]

  • TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • ResearchGate. (2021). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Available from: [Link]

  • Wikipedia. Quinoline. Available from: [Link]

  • ePrints Soton. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Available from: [Link]

  • American Chemical Society. (2023). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. Available from: [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Available from: [Link]

  • ResearchGate. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available from: [Link]

  • ResearchGate. Combes quinoline synthesis. Available from: [Link]

  • Cheméo. (2023). Chemical Properties of Quinoline (CAS 91-22-5). Available from: [Link]

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  • ResearchGate. (2021). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Available from: [Link]

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Navigating the Safety Landscape of 2-(3-Methoxyphenyl)quinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. As research into novel quinoline derivatives like 2-(3-Methoxyphenyl)quinoline expands, a thorough understanding of their safety profiles is paramount for ensuring laboratory safety and guiding preclinical development. This in-depth technical guide provides a comprehensive overview of the potential hazards associated with this compound, drawing upon established data for the parent quinoline molecule to inform best practices in handling, storage, and emergency response.

Toxicological Profile: Understanding the Inherent Risks of the Quinoline Core

Key Health Hazards:

  • Acute Toxicity: Quinoline is harmful if swallowed or absorbed through the skin.[1][3][5] Symptoms of acute exposure can include lethargy, respiratory distress, and coma.[4]

  • Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation, with the potential for severe eye damage.[1][2][3][4][5]

  • Mutagenicity and Carcinogenicity: Quinoline is suspected of causing genetic defects and is classified as a potential carcinogen.[1][2][3][4] This necessitates handling with extreme caution to minimize long-term health risks.

  • Organ-Specific Toxicity: The liver is a primary target organ for quinoline toxicity.[2][5][6]

The addition of a methoxyphenyl group may alter the compound's metabolic profile and bioavailability, potentially influencing the magnitude of these effects. However, in the absence of specific data, a cautious approach assuming a similar hazard profile is warranted.

GHS Hazard Classification and Precautionary Measures

Based on the data for quinoline, this compound should be handled as a substance with the following GHS classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 or 4H301/H302: Toxic/Harmful if swallowed[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3][7]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][3][7]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects[1][3]
Carcinogenicity1B or 2H350/H351: May cause cancer[1][3]
Hazardous to the Aquatic Environment, Chronic Hazard2H411: Toxic to aquatic life with long lasting effects[1]

Precautionary Statements:

  • P201: Obtain special instructions before use.[1][3]

  • P264: Wash skin thoroughly after handling.[7]

  • P273: Avoid release to the environment.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][7]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Safe Handling and Storage: A Protocol-Driven Approach

A self-validating system of protocols is essential for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize the potential for exposure through robust engineering controls and appropriate PPE.

Engineering Controls:

  • All manipulations of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Ensure easy access to an emergency eyewash station and safety shower.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory. The following should be worn at all times when handling the compound:[8][9]

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Double-gloving is recommended for added protection.

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

  • Respiratory Protection: If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (to avoid contamination) Assess_Hazards Assess Hazards (Review SDS/Literature) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Coat Lab Coat Inspect_PPE->Don_Coat Don_Gloves_Inner Inner Gloves Don_Goggles Goggles/Face Shield Don_Gloves_Outer Outer Gloves Doff_Gloves_Outer Outer Gloves Don_Gloves_Outer->Doff_Gloves_Outer Perform Work Doff_Coat Lab Coat Doff_Gloves_Outer->Doff_Coat Doff_Goggles Goggles/Face Shield Doff_Coat->Doff_Goggles Doff_Gloves_Inner Inner Gloves Doff_Goggles->Doff_Gloves_Inner Wash_Hands Wash Hands Thoroughly Doff_Gloves_Inner->Wash_Hands Spill_Response_Flowchart Spill_Occurs Spill Occurs Assess_Size Assess Spill Size Spill_Occurs->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Small Large_Spill Large Spill Assess_Size->Large_Spill Large Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Evacuate Evacuate Immediate Area Large_Spill->Evacuate Contain_Spill Contain with Inert Material Don_PPE->Contain_Spill Collect_Waste Collect Waste in Sealed Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Alert_Supervisor Alert Supervisor & EHS Evacuate->Alert_Supervisor Secure_Area Secure Area - Prevent Entry Alert_Supervisor->Secure_Area

Caption: A decision-making flowchart for spill response.

Physicochemical and Reactivity Data

Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental design. While specific data for this derivative is limited, the properties of the parent quinoline molecule are informative.

PropertyValue for Quinoline
Appearance Colorless to yellow or brown liquid [2][5]
Odor Strong, characteristic odor [2]
Solubility Slightly soluble in cold water, readily soluble in hot water and most organic solvents [5][10]
Boiling Point 237.1 °C [5]
Melting Point -15 °C [2]
Hazardous Decomposition Products Upon combustion, may produce poisonous gases including nitrogen oxides. [2]
Reactivity Hygroscopic (absorbs moisture from the air) and light-sensitive. [5][11]

Conclusion

While this compound holds promise for further investigation, its structural similarity to quinoline necessitates a stringent and proactive approach to safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can confidently and safely advance the science of this important class of molecules. Always consult your institution's specific safety guidelines and procedures before beginning work with any new chemical compound.

References

  • Material Safety Data Sheet - Quinoline, 96%. (n.d.).
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • 2-Methoxy-quinoline-3-carbaldehyde | 139549-06-7 | PFA54906 - Biosynth. (n.d.).
  • Quinoline - Hazardous Substance Fact Sheet. (2008). New Jersey Department of Health.
  • How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
  • Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, E66, o2510.
  • Quinoline - SAFETY DATA SHEET - PENTA. (2025).
  • 2-(2-methoxyphenyl)quinoline. (n.d.). ChemSynthesis.
  • Quinolines: Human health tier II assessment. (2015). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
  • Safety Data Sheet: Quinoline yellow (C.I. 47005) - Carl ROTH. (2025).
  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (n.d.). PubMed Central.
  • 2-(3-Methoxyphenyl)quinazoline Derivatives: A New Class of Direct Constitutive Androstane Receptor (CAR) Agonists. (2016). PubMed.
  • Quinoline Toxicological Summary. (2023). Minnesota Department of Health.
  • Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2022). PMC - NIH.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PMC - PubMed Central.
  • QUINOLINE - CAMEO Chemicals - NOAA. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (2025).
  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. (2022). Malaria World.
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. (2003). OSHA.
  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2021). RSC Advances, 11(5), 2831-2839.
  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2023). MDPI.
  • Llovera, L., et al. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, E66, o113.
  • Quinoline. (n.d.). In Wikipedia.

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Methodological & Application

Crystallization methods for 2-(3-Methoxyphenyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Purification Protocols for 2-(3-Methoxyphenyl)quinoline

Part 1: Executive Summary & Physicochemical Profile

1.1 Introduction this compound is a biaryl N-heterocycle frequently utilized as a pharmacophore in medicinal chemistry (e.g., antimalarial, anticancer agents) and as a ligand in optoelectronic materials (OLEDs).[1] Its purification is critical; while column chromatography is standard, crystallization offers a scalable, cost-effective alternative for achieving >99.5% purity required for biological assays or device fabrication.[1]

1.2 Physicochemical Properties Understanding the solubility profile is the prerequisite for successful crystallization.[1]

PropertyValue / DescriptionNotes
Appearance White to off-white crystalline solidColor indicates impurity level (yellow = oxidation).[1]
Molecular Formula C₁₆H₁₃NOMW: 235.28 g/mol
Solubility (High) Dichloromethane (DCM), Chloroform, Ethyl AcetateGood solvents for dissolution.[1]
Solubility (Mod.) Ethanol, Methanol, TolueneIdeal for cooling crystallization.
Solubility (Low) Hexanes, Pentane, WaterAnti-solvents.[1]
Melting Point Range typically 70–90 °C (Derivative dependent)Sharp endotherm indicates high purity.[1]

Part 2: Crystallization Protocols

This guide presents two distinct methodologies: Thermodynamic Control (Slow Evaporation) for single-crystal growth and Kinetic Control (Anti-Solvent) for bulk purification.[1]

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Best for: Removal of polar inorganic salts and highly polar organic side-products.[1]

Mechanism: The quinoline core is hydrophobic, while the methoxy group adds slight polarity.[1] Ethanol solubilizes the compound at high temperatures; water acts as a polar anti-solvent, reducing solubility drastically upon cooling.[1]

Step-by-Step Workflow:

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add absolute ethanol (approx. 10-15 mL) and heat to boiling (78 °C) until fully dissolved.

    • Note: If the solution is colored (yellow/brown), add activated carbon (5 wt%), stir for 5 mins, and filter hot through Celite.[1]

  • Saturation: If the volume is too high, boil off solvent until the solution is near saturation (first sign of turbidity), then add just enough hot ethanol to clear it.[1]

  • Anti-Solvent Addition: While maintaining a gentle boil, add hot deionized water dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add one drop of hot ethanol to restore clarity.

  • Nucleation & Growth: Remove from heat. Cover the flask with a watch glass (or loose foil) to prevent rapid solvent loss.[1] Allow to cool to room temperature undisturbed for 4 hours.

  • Deep Cooling: Transfer to a refrigerator (4 °C) for 12 hours to maximize yield.

  • Harvesting: Filter the white needles via vacuum filtration. Wash the cake with cold 50% EtOH/Water.[1]

  • Drying: Dry in a vacuum oven at 40 °C for 6 hours.

Protocol B: Diffusion-Controlled Crystallization (DCM/Hexane)

Best for: High-purity single crystals for X-ray diffraction (XRD).[1]

Mechanism: Dichloromethane (DCM) is a dense, good solvent.[1] Hexane is a light, poor solvent. Layering hexane over DCM allows slow diffusion, creating a concentration gradient that drives slow, ordered crystal growth.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 100 mg of the compound in 2 mL of DCM in a narrow scintillation vial. Ensure the solution is clear.

  • Layering: Carefully pipette 4 mL of Hexane down the side of the vial. Crucial: Do not mix the layers. You should see a distinct interface.[1]

  • Equilibration: Cap the vial tightly (or use Parafilm with a single pinhole for slower evaporation).

  • Growth: Store in a vibration-free environment at 20 °C. Crystals will form at the interface over 2-5 days.

Part 3: Process Visualization & Logic

The following diagram illustrates the decision matrix for purification based on impurity profile and desired outcome.

CrystallizationWorkflow Start Crude this compound CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity HighImpurity High Impurity (>10%) CheckPurity->HighImpurity Dirty LowImpurity Low Impurity (<5%) CheckPurity->LowImpurity Clean Chromatography Flash Chromatography (Hexane:EtOAc 20:1) HighImpurity->Chromatography RecrystChoice Select Crystallization Method LowImpurity->RecrystChoice Chromatography->LowImpurity MethodA Method A: Thermal Recrystallization (EtOH/Water) Target: Bulk Powder RecrystChoice->MethodA Scale-up MethodB Method B: Vapor Diffusion (DCM/Hexane) Target: Single Crystal RecrystChoice->MethodB Structural Analysis Validation Validation (1H NMR, XRD, MP) MethodA->Validation MethodB->Validation

Caption: Decision logic for purification of this compound, routing through chromatography or direct crystallization based on initial purity.

Part 4: Scientific Rationale & Troubleshooting

4.1 Molecular Interactions Driving Crystallization The crystallization of this compound is driven by


 stacking between the electron-deficient quinoline rings of adjacent molecules.[1] The methoxy group at the meta position of the phenyl ring introduces steric bulk that prevents "flat" packing, often leading to herringbone or slip-stacked crystal motifs.[1]
  • Why Ethanol? The hydroxyl group of ethanol can form weak hydrogen bonds with the quinoline nitrogen, aiding solubility at high temperatures but breaking easily upon cooling to facilitate lattice formation.[1]

4.2 Troubleshooting Table

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooling too fast.Re-heat, add more solvent (Ethanol), and cool more slowly.[1] Seed with a pure crystal if available.[1]
No Precipitation Too much solvent.[1]Evaporate 30% of solvent volume or add more anti-solvent (Water/Hexane).[1]
Yellow Color Oxidation products (N-oxides) or trace Pd catalyst.[1]Recrystallize from Ethanol with activated charcoal treatment.[1]

Part 5: Analytical Validation

5.1 Proton NMR (300 MHz, CDCl₃) Successful isolation is confirmed by the following characteristic signals:

  • Quinoline Core: Doublets/Triplets in the aromatic region

    
     7.5 – 8.2 ppm.[1]
    
  • 3-Methoxyphenyl:

    • Singlet at

      
       ~3.9 ppm (3H, -OCH₃).[1]
      
    • Multiplets at

      
       6.9 – 7.4 ppm (Aromatic H).[1]
      
  • Purity Check: Absence of solvent peaks (Ethanol:

    
     1.25, 3.72; DCM: 
    
    
    
    5.30).[1]

5.2 References

  • Synthesis & Purification: Potent pincer-zinc catalyzed homogeneous α-alkylation and Friedländer quinoline synthesis. ResearchGate. (Describes purification via Hexane/EtOAc).

  • General Quinoline Properties: Quinoline - Wikipedia. (General solubility and chemical stability data).

  • Crystallographic Methods: Synthesis, crystal structures, and Hirshfeld analysis of quinoline derivatives. IUCr. (Methodologies for growing biaryl quinoline crystals).

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 2-(3-Methoxyphenyl)quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QUIN-2-ARYL-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: Triage Your Reaction

Before altering parameters, identify the specific failure mode. Compare your observations with the table below to jump to the relevant troubleshooting module.

ObservationLikely Root CauseRecommended Module
Low Conversion (<30%) Catalyst poisoning by Quinoline Nitrogen or oxidative addition failure.Module A (Catalysis)
Starting Material (SM) 2 Consumed, SM 1 Remains Protodeboronation of 3-methoxyphenylboronic acid.Module B (Stoichiometry)
"Sticky" Tar / Black Precipitate Polymerization of 2-aminobenzaldehyde (if using Friedländer) or Pd black formation (ligand dissociation).Module C (Stability)
Product Contaminated (Dark Color) Residual Palladium complexes.[1]Module D (Purification)

Module A: The Suzuki-Miyaura Route (High-Yield Optimization)

The "Gold Standard" for Library Synthesis

The coupling of 2-chloroquinoline (or 2-bromo) with 3-methoxyphenylboronic acid is the most reliable route for high yields (>85%), provided you overcome two specific mechanistic hurdles: Nitrogen Poisoning and Protodeboronation .

Q: Why is my reaction stalling despite using Pd(PPh3)4?

A: You are likely experiencing catalyst poisoning. The nitrogen atom in the quinoline ring is a good ligand. It competes with your phosphine ligands for the Palladium center. Simple phosphines like PPh3 are labile; they dissociate, allowing the quinoline nitrogen to bind to the Pd(II) intermediate, forming a stable, unreactive "resting state" complex that halts the catalytic cycle.

The Fix: Switch to Bulky, Electron-Rich Ligands. Use Buchwald-type dialkylbiaryl phosphines (e.g., SPhos or XPhos ).

  • Mechanism: These ligands are sterically bulky. They form a "roof" over the Pd center, physically preventing the quinoline nitrogen from coordinating while still allowing the oxidative addition of the C-Cl bond.

  • Recommendation: Switch to Pd(OAc)₂ + SPhos (1:2 ratio) or the precatalyst XPhos Pd G2 .

Q: My boronic acid disappears, but the product yield is low. Where did it go?

A: Protodeboronation. 3-Methoxyphenylboronic acid is electron-rich. Under aqueous basic conditions (standard Suzuki), the C-B bond hydrolyzes, replacing the boron with a proton to form anisole (3-methoxybenzene).

The Fix: "Fast & Dry" or "Slow Release"

  • Anhydrous Conditions: Switch to Toluene/Dioxane with Cs₂CO₃ or K₃PO₄ (anhydrous) to minimize water.

  • MIDA Boronates: Use the MIDA ester of the boronic acid. It releases the active boronic acid slowly, keeping the standing concentration low and reducing side reactions [1].

Visualization: The "Poisoned" Catalytic Cycle

The diagram below illustrates where the reaction fails and how bulky ligands rescue it.

Suzuki_Quinoline_Cycle cluster_fix The Solution Pd0 Active Catalyst Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Chloroquinoline Poison DEAD END: N-Coordinated Complex (Catalyst Poisoning) OxAdd->Poison Quinoline N binds Pd (If Ligand is small) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Fix Bulky Ligands (SPhos/XPhos) block the 'Poison' path Fix->OxAdd

Caption: The "Poison Trap" in Quinoline Suzuki couplings. Bulky ligands prevent the formation of the inactive N-coordinated complex.

Module B: The Friedländer Route (Scale-Up Alternative)

Cost-Effective for Gram-Scale

If Suzuki reagents are too expensive for your scale, the condensation of 2-aminobenzaldehyde with 3-methoxyacetophenone is the classic alternative.

Q: The reaction turns into a black tar. How do I prevent this?

A: Control the self-condensation of 2-aminobenzaldehyde. 2-aminobenzaldehyde is unstable and polymerizes easily upon heating, especially in strong base.

The Fix:

  • Acid Catalysis: Use Sulfamic Acid or p-Toluenesulfonic acid (pTSA) instead of base (KOH/NaOH). Acid catalysis often suppresses the polymerization side-reaction [2].

  • Solvent-Free (Green): Grinding the reagents with a catalytic amount of p-TSA at 80°C can sometimes give cleaner conversion than refluxing in ethanol.

Module C: Experimental Protocol (The "Golden" Suzuki Method)

This protocol is optimized to minimize N-poisoning and protodeboronation.

Reagents:

  • 2-Chloroquinoline (1.0 equiv)

  • 3-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene : Water (20:1 ratio) — Note the low water content.

Step-by-Step:

  • Degassing (Critical): Charge the reaction vessel with Toluene and Water. Sparge with Argon/Nitrogen for 15 minutes. Oxygen kills the active Pd(0) species.

  • Loading: Add 2-Chloroquinoline, Boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under a positive stream of inert gas.

  • Reaction: Seal the vessel and heat to 100°C for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. If conversion stops at 50%, add 0.2 equiv more boronic acid (it may have degraded).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine.

Module D: Purification & Pd Removal

Issue: The product is yellow/brown (characteristic of Pd contamination).

Protocol:

  • Scavenger Resins: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) to the organic layer and stir for 2 hours. Filter.

  • Crystallization: 2-Arylquinolines often crystallize well from Ethanol or Acetonitrile . This is superior to chromatography for removing trace metals [3].

Troubleshooting Logic Tree

Troubleshooting_Tree Start Start: Low Yield CheckSM Check SM Status Start->CheckSM BothRemains Both SMs Remain CheckSM->BothRemains BoronicGone Boronic Acid Gone, Halide Remains CheckSM->BoronicGone CatFail Catalyst Failure BothRemains->CatFail Action1 Switch to Pd-SPhos or XPhos CatFail->Action1 Proto Protodeboronation BoronicGone->Proto Action2 1. Reduce Water 2. Use MIDA Boronate Proto->Action2

Caption: Decision matrix for diagnosing reaction failure based on remaining starting materials.

Data Comparison: Catalyst Efficiency

Catalyst SystemBase/SolventYield (%)Notes
Pd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O45-60%Variable. Prone to N-poisoning.
Pd(OAc)₂ / SPhos K₃PO₄ / Toluene:H₂O 92% Recommended. Steric bulk prevents poisoning.
Pd(dppf)Cl₂Cs₂CO₃ / DMF75%Good, but workup is harder (DMF).
Friedländer (Acid)Sulfamic Acid / Neat65-70%Lower yield, but cheaper (no Pd).

References

  • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Suzuki Couplings.[2] Journal of the American Chemical Society. Link

  • Wang, G., et al. (2011). Efficient Synthesis of Quinolines via Friedländer Reaction Catalyzed by Sulfamic Acid. Synthetic Communications. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.[3] Link

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][4] Chemical Reviews.[2][5] Link

Sources

Minimizing side products in Friedländer condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Friedländer Condensation Reactions

Welcome to the technical support guide for the Friedländer condensation. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of quinolines. Our goal is to provide you with the in-depth, field-proven insights necessary to move beyond common synthetic hurdles, specifically focusing on the minimization of side products to improve yield, purity, and reproducibility.

This guide is structured to address issues from fundamental principles to advanced troubleshooting. We will explore the causality behind common side reactions and provide actionable, evidence-based protocols to achieve optimal outcomes in your experiments.

Part 1: Frequently Asked Questions - Core Mechanistic Insights

This section addresses foundational questions regarding the Friedländer condensation. A solid grasp of these principles is the first step toward effective troubleshooting.

Q1: What is the accepted mechanism of the Friedländer condensation, and how does it inform potential side reactions?

The Friedländer synthesis is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, forming a substituted quinoline.[1][2][3] The reaction can be catalyzed by either acids or bases.[2][4]

There are two primary mechanistic pathways, and the dominant route can influence the side products observed:[5]

  • Aldol-First Pathway: The reaction begins with an aldol condensation between the two carbonyl partners to form an aldol adduct, which then dehydrates. The resulting α,β-unsaturated carbonyl compound subsequently undergoes intramolecular Schiff base formation (cyclization) with the amino group, followed by a final dehydration to yield the quinoline.[5]

  • Schiff-Base-First Pathway: The initial step is the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the α-methylene carbonyl compound. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration.[5]

Understanding these pathways is critical. For instance, if the aldol condensation is reversible or slow, side reactions like the self-condensation of the methylene-containing partner can become competitive, especially under strong basic conditions.[6]

Q2: What are the most common side products in a Friedländer condensation?

The most frequently encountered side products are:

  • Aldol Self-Condensation Products: The methylene-containing ketone or aldehyde can react with itself, particularly under basic catalysis, to form dimers or polymers.[6] This is a major competing pathway that consumes starting material and complicates purification.[6][7]

  • Pfitzinger-Type Byproducts: Under certain, typically basic, conditions, the 2-aminoaryl ketone can undergo oxidative degradation or rearrangement to form an isatin-like intermediate. This intermediate can then react via the Pfitzinger pathway to yield quinoline-4-carboxylic acids instead of the desired quinoline.[8][9][10]

  • Incomplete Cyclization/Dehydration Products: Intermediates from either mechanistic pathway (e.g., the initial aldol adduct or the cyclized, non-aromatized intermediate) may be isolated if the reaction does not go to completion. This is often due to insufficient heating, incorrect catalyst choice, or steric hindrance.

Q3: How does the choice of catalyst (acid vs. base) fundamentally alter the reaction and its side-product profile?

Catalyst selection is arguably the most critical factor in controlling selectivity.[1][6]

  • Base Catalysis (e.g., KOH, NaOH, Piperidine): Bases like potassium hydroxide (KOH) excel at deprotonating the α-methylene group, facilitating the initial aldol addition.[1][11] However, this non-selective activation is a double-edged sword; it strongly promotes the self-condensation of the methylene partner, which is often the primary cause of low yields.[6][12] Strong bases are also implicated in the formation of Pfitzinger-type byproducts.[8][9]

  • Acid Catalysis (e.g., p-TsOH, H₂SO₄, Lewis Acids): Acids, such as p-toluenesulfonic acid (p-TsOH), activate the carbonyl groups by protonation, making them more electrophilic.[1][4] This generally favors the desired cross-condensation over self-condensation. Lewis acids (e.g., ZnCl₂, FeCl₃) function similarly.[1] Acid catalysis is often preferred for substrates prone to self-condensation.[13]

Part 2: Troubleshooting Guide - Common Issues & Practical Solutions

This section is formatted as a direct, problem-solving guide for issues encountered at the bench.

Problem 1: My primary side product is from the self-condensation of my ketone starting material.

  • Causality: This issue is almost always the result of using a base catalyst (like KOH or NaOH) that is too strong or unselective. The base indiscriminately generates the enolate of your active methylene partner, which then attacks another molecule of itself faster than it reacts with the less electrophilic 2-aminoaryl ketone.[6][12]

  • Solutions & Protocols:

    • Switch to Acid Catalysis: This is the most effective solution. An acid catalyst will preferentially activate the more reactive carbonyl of the 2-aminoaryl aldehyde/ketone, directing the enol/enolate of the partner ketone to attack it.

    • Use Milder, Modern Catalysts: If a base is required for other reasons, consider organocatalysts like L-proline or milder inorganic bases that can favor the desired pathway. Recent literature also highlights the use of catalysts like iodine or various nanocatalysts which can offer higher selectivity under milder conditions.[4]

    • Modify the Substrate: As a last resort, one can use a pre-formed imine of the 2-aminoaryl ketone. This removes the possibility of base-catalyzed aldol reactions by ensuring the initial step is the Schiff base formation.[4]

Problem 2: I am isolating a quinoline-4-carboxylic acid, not my expected product.

  • Causality: You are observing a Pfitzinger reaction.[5][10] This occurs when your 2-aminoaryl ketone starting material converts to an isatin intermediate, which then undergoes condensation under basic conditions to yield the corresponding carboxylic acid.[8][9][14] This pathway is favored by strong bases and the presence of oxidants.

  • Solutions & Protocols:

    • Avoid Strong Bases: Immediately switch from strong bases like KOH or NaOH to an acid catalyst (p-TsOH, HCl) or a milder catalytic system.[15] The Pfitzinger reaction mechanism is heavily reliant on basic conditions for the initial hydrolysis step.[16][17]

    • Ensure Inert Atmosphere: If your starting materials or intermediates are sensitive to air, residual oxygen might facilitate the oxidation to the isatin intermediate. Running the reaction under an inert atmosphere (Nitrogen or Argon) can suppress this side pathway.

Problem 3: The reaction is sluggish with low conversion, even at high temperatures.

  • Causality: Low conversion can stem from several factors including an inappropriate catalyst, suboptimal temperature, or steric hindrance.[6] Traditional methods often require high temperatures (150-220°C) which can also lead to degradation.[11][18]

  • Solutions & Protocols:

    • Catalyst Screening: The catalyst is substrate-dependent. A catalyst that is effective for one pair of reactants may be ineffective for another. Screen a panel of both acid (p-TsOH, Sc(OTf)₃) and base (KOH, piperidine) catalysts.[1]

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate the reaction, often leading to higher yields in minutes compared to hours of conventional heating.[1][13] Studies have shown that temperatures around 160°C for 20 minutes can be optimal, with higher temperatures leading to degradation.[13]

    • Solvent Choice: The reaction medium is important. For acid-catalyzed reactions, polar aprotic solvents like DCM can be effective.[4] For base-mediated reactions, non-polar solvents like toluene are often used.[4] Some modern, greener protocols utilize ethanol/water mixtures or even catalyst-free conditions in water.[8]

Part 3: Data-Driven Decision Making

To streamline optimization, use the following tables and diagrams as a guide.

Table 1: Catalyst Selection Troubleshooting
Observed Problem Probable Cause Recommended Catalyst Class Specific Examples
High degree of ketone self-condensationBase catalyst is too strong/non-selectiveAcid (Brønsted or Lewis)p-TsOH, H₂SO₄, ZnCl₂, Sc(OTf)₃[1][4]
Formation of quinoline-4-carboxylic acidsPfitzinger side reaction is occurringAcid or very mild basep-TsOH, Acetic Acid, L-proline
Low yield, starting material recoveredInsufficient activation of reactantsScreen both acid and base catalystsp-TsOH, KOH, Iodine, Ionic Liquids[1][8]
Reaction requires very high temperaturesPoor catalytic turnover/efficiencyModern/Advanced CatalystsMetal-Organic Frameworks (MOFs), Nanocatalysts, Ionic Liquids[1][8]
Diagram 1: Key Reaction Pathways in Friedländer Condensation

This diagram illustrates the desired Friedländer pathway versus the two most common competing side reactions. Understanding these branches is key to troubleshooting.

Friedlander_Pathways Start 2-Aminoaryl Ketone (A) + α-Methylene Ketone (B) Friedlander Desired Product: Substituted Quinoline Start->Friedlander  Acid or Mild Base Catalyst (Desired Pathway) SelfCond Side Product: Ketone (B) Self-Condensation Start->SelfCond  Strong Base Catalyst (e.g., KOH) Isatin Isatin Intermediate Start->Isatin  Oxidative Conditions + Strong Base Pfitzinger Side Product: Quinoline-4-Carboxylic Acid Isatin->Pfitzinger  Pfitzinger Reaction

Caption: Main reaction vs. side pathways in Friedländer synthesis.

Diagram 2: Troubleshooting Workflow

Follow this decision tree when you encounter poor results in your Friedländer condensation.

Troubleshooting_Workflow Start Reaction Start: Low Yield or Impure Product Identify Identify Major Side Product (TLC, LCMS, NMR) Start->Identify SelfCond Self-Condensation of Ketone? Identify->SelfCond Yes Pfitzinger Pfitzinger Byproduct? Identify->Pfitzinger No Identify->Pfitzinger Yes Sol_SelfCond Switch from Base to Acid Catalyst (p-TsOH) SelfCond->Sol_SelfCond NoReaction Mainly Unreacted Starting Material? Pfitzinger->NoReaction No Sol_Pfitzinger Switch to Acid Catalyst &/or use Inert Atmosphere Pfitzinger->Sol_Pfitzinger Yes Sol_NoReaction Screen Catalysts Increase Temp / Use Microwave NoReaction->Sol_NoReaction Yes End Optimized Reaction Sol_SelfCond->End Sol_Pfitzinger->End Sol_NoReaction->End

Caption: A decision tree for troubleshooting Friedländer reactions.

Part 4: Optimized Experimental Protocol (Model Reaction)

This section provides a robust starting point for optimization, using an acid catalyst to mitigate common side reactions.

Reaction: Iodine-Catalyzed Synthesis of a Substituted Quinoline

This protocol uses molecular iodine, a mild Lewis acid catalyst that is effective and often avoids the harsh conditions of strong Brønsted acids or bases.[4]

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 1 equiv)

  • Cyclohexanone (1.2 mmol, 1.2 equiv)

  • Iodine (I₂) (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzophenone (1.0 mmol) and ethanol (5 mL). Stir until the solid is fully dissolved.

  • Addition of Reagents: Add cyclohexanone (1.2 mmol) to the solution, followed by the catalytic amount of iodine (0.1 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C). The solution will typically darken upon addition of iodine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the 2-aminobenzophenone spot indicates reaction completion. Reaction times can vary from 2 to 8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the dark color of the iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure substituted quinoline.

Self-Validation: The success of this protocol is validated by the high conversion of starting material with minimal formation of self-condensation products (from cyclohexanone) or Pfitzinger byproducts, which should be evident in the crude TLC or LCMS analysis.

References

  • Optimizing reaction conditions for Friedländer quinoline synthesis. (2025). Benchchem.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). Benchchem.
  • Friedländer synthesis. Wikipedia.
  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH.
  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014).
  • Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger...
  • Recent progress on Friedländer condensation reaction. (2025).
  • The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Friedländer Synthesis. (2025). J&K Scientific LLC.
  • The Pfitzinger Reaction. (Review).
  • Pfitzinger reaction. Wikipedia.
  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry (RSC Publishing).
  • Friedlaender Synthesis. Organic Chemistry Portal.
  • Advances in polymer based Friedlander quinoline synthesis. (2021). TÜBİTAK Academic Journals.
  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). Chemistry LibreTexts.
  • Catalytic Enantioselective Friedländer Condensations: Facile Access to Quinolines with Remote Stereogenic Centers.
  • Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022). Master Organic Chemistry.
  • General Aldol Condens
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. (2025). Benchchem.
  • Chapter 23.
  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. (2020). PMC - NIH.
  • aldol condensation & unsatur
  • Pfitzinger Reaction. (2020). YouTube.
  • Optimization of the reaction conditions. a,b.

Sources

Technical Support Center: Thermal Stability of 2-(3-Methoxyphenyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to function as a self-contained support center for researchers working with 2-(3-Methoxyphenyl)quinoline . It synthesizes thermodynamic principles, organic stability mechanisms, and practical troubleshooting protocols.

Executive Summary

This compound is a critical scaffold in the development of optoelectronic materials (OLED host materials) and pharmaceutical intermediates. While the quinoline core exhibits high thermal resilience, the 3-methoxy substituent introduces a specific thermal liability: ether cleavage and oxidative demethylation at elevated temperatures.

This guide addresses the thermodynamic boundaries of this compound, distinguishing between phase transitions (sublimation/melting) and irreversible degradation .

Module 1: Thermal Analysis & Characterization (TGA/DSC)[1]

The Theoretical Thermal Profile

When analyzing this compound via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), you should anticipate three distinct thermal zones. Deviations from this profile indicate impurity or instrumental error.

ZoneTemperature RangeExpected Physical EventTGA SignalDSC Signal
I 25°C – 110°CSolvent/Moisture Desorption< 1% Mass LossBroad Endotherm (Desolvation)
II 110°C – 280°CStable Melt Phase0% Mass LossSharp Endotherm (Melting)*
III > 300°CSublimation vs. DegradationRapid Mass LossN/A (End of experiment)

*Note: Isomeric purity affects melting point sharpness. 2-phenylquinoline derivatives often exhibit polymorphism.

Troubleshooting TGA/DSC Anomalies

Problem: “I see a split melting peak in my DSC trace.”

  • Root Cause: Polymorphism or Isomeric Contamination. The 3-methoxy isomer may contain trace 2- or 4-methoxy isomers if the synthesis involved non-reginoselective coupling.

  • Validation Protocol: Run HPLC to confirm chemical purity. If chemically pure (>99%), the split peak is a polymorphic transition. Cycle the DSC (Heat

    
     Cool 
    
    
    
    Heat) to see if the metastable phase disappears.

Problem: “TGA shows 5% weight loss at 150°C.”

  • Root Cause: Trapped high-boiling solvents (e.g., DMSO, Toluene) or occluded acetic acid from synthesis.

  • Corrective Action: Vacuum dry the sample at 60°C for 12 hours. The methoxy group is stable here, but the lattice energy requires thermal assistance to release trapped volatiles.

Diagnostic Workflow

Use the following logic flow to interpret thermal data anomalies.

ThermalAnalysis Start Start TGA/DSC Analysis WeightLoss Is there mass loss < 200°C? Start->WeightLoss Solvent Solvent/Moisture Contamination Action: Vacuum Dry WeightLoss->Solvent Yes Melting Check DSC Endotherm WeightLoss->Melting No SharpPeak Sharp Peak? (Pure Compound) Melting->SharpPeak Yes SplitPeak Split/Broad Peak? (Polymorph or Impurity) Melting->SplitPeak No HighT Mass loss > 300°C SharpPeak->HighT Sublimation Clean 100% loss? (Sublimation) HighT->Sublimation Inert Gas (N2) Char Black Residue? (Decomposition) HighT->Char Air/Oxidant

Figure 1: Decision tree for interpreting thermal anomalies in methoxy-quinoline derivatives.

Module 2: High-Temperature Stability & Degradation Mechanisms

The "Methoxy Limit"

While the quinoline ring is thermally robust (stable >400°C), the methoxy group (


) is the weak link.
  • Threshold: Thermal degradation of methoxy-arenes typically begins between 350°C and 400°C under inert atmosphere.

  • Mechanism: Homolytic cleavage of the

    
     bond (Bond Dissociation Energy 
    
    
    
    65 kcal/mol) releases a methyl radical, leading to the formation of quinolinols (phenols) and subsequent polymerization (charring).
Degradation Pathway

Understanding the breakdown helps in identifying impurities in sublimed materials.

DegradationMechanism Compound 2-(3-Methoxyphenyl) quinoline Radical Phenoxy Radical (Ar-O•) + •CH3 Compound->Radical Homolytic Cleavage Heat Heat (>350°C) Product1 Quinolin-ol (Phenol derivative) Radical->Product1 H-Abstraction Product2 Polymerized Char (Black Residue) Radical->Product2 Coupling

Figure 2: Primary thermal decomposition pathway involving methoxy bond cleavage.

Sublimation Protocol (OLED Purification)

To purify this material without triggering the mechanism above, you must operate within the Sublimation Window —the gap between the sublimation temperature (


) and the decomposition temperature (

).

Protocol:

  • Vacuum Requirement: High vacuum (

    
     Torr) is mandatory. This lowers 
    
    
    
    to well below the
    
    
    danger zone.
  • Temperature Ramp: Do not jump to target temperature. Ramp at 2°C/min.

  • Visual Check:

    • White/Pale Yellow Crystals: Successful sublimation.

    • Dark/Black Residue:

      
       was too high; thermal cracking occurred.
      

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use this compound in air at 200°C? A: Short-term, yes. However, long-term exposure to air at


 can induce oxidative demethylation , converting the methoxy group to a hydroxyl group. For rigorous stability, always operate under Nitrogen or Argon.

Q2: My sample turned yellow after heating. Is it degraded? A: Not necessarily. Quinoline derivatives often exhibit thermochromism (reversible color change) due to crystal lattice expansion.

  • Test: Cool the sample back to RT. If it returns to white/off-white, it is stable. If it remains dark yellow/brown, chemical decomposition (oxidation) has occurred.

Q3: What is the best solvent for recrystallization if sublimation fails? A: Ethanol or Acetonitrile. Avoid high-boiling chlorinated solvents (like chlorobenzene) for the final step, as they are difficult to remove completely without exceeding the thermal stress limits of the methoxy group during drying.

References

  • Thermal Stability of Methoxy-Arenes

    • Source: National Renewable Energy Laboratory (NREL). "Thermal Decomposition Mechanisms of the Methoxyphenols." This study details the radical cleavage mechanism of the bond, which is the limiting factor for this compound.
    • URL:[Link] (General reference for methoxy-arene pyrolysis mechanisms).

  • Quinoline Derivative Thermal Properties

    • Source: National Institutes of Health (NIH) / PubMed. "Thermal Decomposition Path of Imidazoline/Dimethyl Succinate Hybrids." Provides comparative TGA data for phenyl-substituted heterocycles, establishing the stability baseline.
    • URL:[Link]

  • Sublimation Thermodynamics

    • Source: MDPI Molecules. "Characterization of the Sublimation and Vapor Pressure... Using Thermogravimetric Analysis.
    • URL:[Link]

  • Synthesis and Structural Data

    • Source: PubChem. "Quinoline, 2-(4-methoxyphenyl)-8-methyl- Compound Summary." (Isomeric analog data used for structural stability inference).
    • URL:[Link]

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Analysis of 2-(3-Methoxyphenyl)quinoline: Navigating Reference Standard Challenges and Method Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is paramount. This guide provides an in-depth technical overview of the High-Performance Liquid Chromatography (HPLC) analysis of 2-(3-Methoxyphenyl)quinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. We will navigate the critical aspect of reference standards, propose a robust HPLC method based on analogous compounds, and delve into the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy analytical approach.

The Analytical Challenge: Sourcing a Reference Standard for this compound

A significant hurdle in the analytical workflow for this compound is the current lack of a commercially available, certified reference standard from major pharmacopoeias or chemical suppliers. This absence necessitates a strategic approach to obtaining and qualifying a suitable standard for quantitative analysis.

Alternatives to Certified Reference Standards

In the absence of a certified reference material, researchers have three primary alternatives:

  • Procurement from Chemical Suppliers: this compound can be sourced from various chemical suppliers as a research-grade chemical. However, it is crucial to understand that these materials are not certified for quantitative use and require in-house characterization and qualification.

  • In-house Synthesis: For laboratories with synthetic chemistry capabilities, in-house synthesis offers a direct route to obtaining the required compound. A known synthetic route involves the iron-catalyzed reaction of 2-amino-benzaldehyde with 1-(3-methoxyphenyl)ethan-1-ol[1].

  • Custom Synthesis Services: Numerous companies specialize in the custom synthesis of complex organic molecules and can provide this compound with a comprehensive certificate of analysis.

Qualifying a Working Standard: A Self-Validating System

When a certified reference standard is unavailable, the qualification of a "working standard" is a critical process to ensure the accuracy and reliability of analytical data. This process involves a comprehensive characterization of the chosen material[2].

Table 1: Qualification Plan for a this compound Working Standard

Analytical TechniquePurposeAcceptance Criteria
Identity Confirmation
¹H and ¹³C NMRStructural elucidation and confirmation.Spectra consistent with the proposed structure of this compound.
Mass Spectrometry (MS)Determination of molecular weight.Observed molecular ion corresponds to the theoretical mass.
Infrared (IR) SpectroscopyIdentification of functional groups.Spectrum shows characteristic bands for the quinoline and methoxyphenyl moieties.
Purity Assessment
HPLC-UV (High Purity)Determination of purity by area percentage.Purity ≥ 98.0%.
Differential ScanningAssessment of thermal purity.Purity ≥ 98.0%.
Content Assignment
Loss on Drying (LOD)Quantification of volatile content.≤ 1.0%
Residual Solvents (GC)Quantification of solvents from synthesis.As per ICH Q3C guidelines.

The workflow for qualifying a working standard is a multi-step process that ensures the material is suitable for its intended analytical purpose.

Caption: Workflow for qualifying a working standard.

Developing a Robust HPLC Method for this compound

Drawing from established methods for analogous compounds like 2-phenylquinolines and other substituted quinolines, a robust reversed-phase HPLC (RP-HPLC) method can be developed.

Experimental Protocol: HPLC Analysis

Objective: To develop a precise and accurate HPLC method for the quantification of this compound.

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe non-polar C18 stationary phase is well-suited for retaining the aromatic quinoline structure. A 250 mm length provides sufficient resolution for potential impurities.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a modifier to improve peak shape and provides protons for potential mass spectrometry detection.
Mobile Phase B AcetonitrileA common organic solvent in reversed-phase chromatography with good UV transparency.
Gradient Elution 0-20 min: 50-90% B20-25 min: 90% B25-30 min: 50% BA gradient elution is recommended to ensure elution of the main peak with a good shape and to separate it from potential early-eluting polar impurities and late-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm and 280 nmQuinolines typically exhibit strong absorbance at these wavelengths. A DAD allows for the monitoring of multiple wavelengths and peak purity assessment.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Needle Wash 50:50 Acetonitrile/WaterTo prevent carryover between injections.

Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of the this compound working standard and dissolve it in 10 mL of diluent (e.g., 50:50 Acetonitrile/Water).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a concentration that falls within the calibration range.

Method Validation: Ensuring Trustworthiness

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This includes potential impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is typically desired.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: Workflow for HPLC method validation.

Comparison with Alternative Analytical Techniques

While HPLC is the workhorse for pharmaceutical analysis, other techniques can also be employed for the analysis of this compound.

Table 2: Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantages
HPLC-UV Robust, reproducible, widely available, suitable for quantification.Moderate sensitivity, may not be suitable for complex matrices without extensive sample preparation.
UPLC-UV Faster analysis times, higher resolution and sensitivity compared to HPLC.Higher operating pressures, requires specialized instrumentation.
LC-MS High sensitivity and selectivity, provides structural information.More expensive instrumentation, matrix effects can be a challenge.
GC-MS Excellent for volatile and thermally stable compounds, provides structural information.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.

Conclusion

The successful HPLC analysis of this compound hinges on a methodical approach that begins with the critical step of sourcing and qualifying a suitable reference standard. In the absence of a commercially available certified standard, a well-characterized working standard is essential for generating reliable quantitative data. The proposed RP-HPLC method, based on established principles for similar quinoline derivatives, provides a robust starting point for method development and validation. By adhering to a systematic validation process, researchers can ensure the trustworthiness and scientific integrity of their analytical results, a cornerstone of drug development and scientific research.

References

  • Supporting Information for Iron-Catalyzed Quinoline Synthesis via Acceptorless Dehydrogenative Coupling. Available at: [Link]

  • Qualification of Pharmaceutical Working Standards - Veeprho. (2020, August 28). Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of Methoxy-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, understanding the three-dimensional architecture of molecules is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's physical and chemical properties, influencing everything from solubility and bioavailability in drug development to the electronic properties of functional materials. Methoxy-substituted quinolines, a class of compounds with a broad spectrum of biological activities and applications in materials science, are a prime example where subtle changes in molecular structure can lead to significant differences in solid-state packing and, consequently, function.

This guide provides an in-depth comparison of the crystal structures of methoxy-substituted quinolines, focusing on how the position of the methoxy group influences intermolecular interactions and crystal packing. We will delve into the experimental workflow for determining these structures, from crystal growth to data refinement, and explore the power of Hirshfeld surface analysis in visualizing and quantifying intermolecular contacts.

The Decisive Role of the Methoxy Group in Crystal Engineering

The quinoline scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting antimalarial, anticancer, and anti-inflammatory properties. The addition of a methoxy group (-OCH₃) can significantly alter a molecule's lipophilicity, metabolic stability, and receptor-binding affinity. In the solid state, the methoxy group, with its lone pairs of electrons on the oxygen atom and its potential for weak hydrogen bonding, plays a crucial role as a director of crystal packing. The seemingly minor change of shifting a methoxy group from one position to another on the quinoline ring can lead to vastly different supramolecular assemblies, impacting the material's properties.

Experimental Workflow: From Solution to Structure

The determination of a crystal structure is a meticulous process that can be broken down into several key stages. Understanding the causality behind each step is crucial for obtaining high-quality, reliable data.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Visualization CrystalGrowth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Mounting Crystal Mounting CrystalGrowth->Mounting Selection of high-quality crystal Screening Crystal Screening & Unit Cell Determination Mounting->Screening Alignment in X-ray beam DataCollection Full Sphere Data Collection Screening->DataCollection Determination of diffraction quality DataReduction Data Reduction & Integration DataCollection->DataReduction Collection of reflection intensities StructureSolution Structure Solution (e.g., Direct Methods, Patterson) DataReduction->StructureSolution Correction and scaling of data StructureRefinement Structure Refinement (e.g., SHELXL, Olex2) StructureSolution->StructureRefinement Initial atomic model Validation Structure Validation (e.g., CheckCIF) StructureRefinement->Validation Optimization of atomic parameters Visualization Visualization & Analysis (e.g., Mercury, CrystalExplorer) Validation->Visualization Final structural model

Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocols

1. Crystal Growth: The Foundation of Quality Data

The adage "garbage in, garbage out" is particularly apt for crystallography. A high-quality single crystal is the prerequisite for a successful structure determination.

  • Protocol: Slow Evaporation

    • Dissolve the purified methoxy-substituted quinoline derivative in a suitable solvent or solvent mixture to near saturation. Common solvents include ethanol, methanol, acetone, or mixtures with less volatile co-solvents.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.

2. Data Collection: Capturing the Diffraction Pattern

Modern single-crystal X-ray diffractometers automate much of the data collection process, but careful setup is essential.

  • Protocol: Data Collection on a Modern Diffractometer

    • Crystal Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm in all dimensions) under a microscope and mount it on a cryoloop.

    • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.

    • Crystal Screening: Collect a few initial diffraction images to determine the crystal quality and obtain the unit cell parameters.

    • Data Collection Strategy: Based on the determined crystal system, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.

3. Structure Solution and Refinement: From Data to a 3D Model

This stage involves translating the collected diffraction data into a chemically meaningful atomic model.

  • Protocol: Structure Solution and Refinement using Olex2 with SHELX

    • Data Integration and Reduction: The raw diffraction images are processed to yield a list of reflection intensities and their standard uncertainties.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, often automatically by software like SHELXT.

    • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL.[1][2] This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns.

A Comparative Analysis of Methoxyquinoline Isomers

The position of the methoxy group on the quinoline ring has a profound impact on the resulting crystal packing. Here, we compare the crystallographic data of four representative methoxyquinoline isomers.

Compound4-Methoxyquinazoline[3]2-Methoxyquinoline Derivative[4]6-Methoxyquinoline (from COD)8-Hydroxyquinoline (as proxy for 8-Methoxyquinoline)[5]
Formula C₉H₈N₂OC₁₉H₁₄N₂O₃C₁₀H₉NOC₉H₇NO
Crystal System MonoclinicOrthorhombicOrthorhombicMonoclinic
Space Group P2₁PbcaP2₁2₁2₁P2₁/n
Key Intermolecular Interactions π–π stackingC-H···O, C-H···N, π–π stacking, tetrel bonds(Data not available in snippet)O-H···N hydrogen bonds, π–π stacking, C-H···π interactions
π–π Stacking (Centroid-Centroid) 3.514 Å3.735 Å and 3.817 Å(Data not available in snippet)Shortest C···C distance of 3.2997 Å

Analysis of Intermolecular Interactions:

  • 4-Methoxyquinazoline: The crystal structure is dominated by π–π stacking interactions, leading to a herringbone packing arrangement.[3] The methoxy group, in this case, does not appear to be directly involved in strong hydrogen bonding but influences the overall molecular shape and electronic distribution, facilitating the observed stacking.

  • 2-Methoxyquinoline Derivative: In this more complex derivative, a variety of weak interactions are at play.[4] In addition to π–π stacking, weak C-H···O and C-H···N hydrogen bonds contribute to the crystal packing. Notably, the presence of a cyano group introduces the possibility of tetrel bonding.[4]

  • 8-Hydroxyquinoline: The crystal structure of 8-hydroxyquinoline provides insight into the potential interactions of an oxygen-containing substituent at the 8-position. The dominant interactions are strong O-H···N hydrogen bonds, which lead to the formation of centrosymmetric dimers.[5] These dimers are then linked by π–π stacking and C-H···π interactions into a three-dimensional network.[5] It is plausible that in 8-methoxyquinoline, while lacking the strong hydrogen-bonding proton, the methoxy oxygen could still act as a hydrogen bond acceptor in C-H···O interactions.

Visualizing Intermolecular Contacts with Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface around a molecule in a crystal, colored to indicate the nature and strength of intermolecular contacts.

G cluster_0 Hirshfeld Surface Generation cluster_1 Surface Mapping & Analysis CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer HS Hirshfeld Surface Generation CrystalExplorer->HS d_norm d_norm Mapping (Highlights close contacts) HS->d_norm ShapeIndex Shape Index & Curvedness (Identifies π-π stacking) HS->ShapeIndex FP 2D Fingerprint Plots (Quantifies interaction types) HS->FP

Figure 2. Workflow for Hirshfeld surface analysis.

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, we can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting potential hydrogen bonds and other strong interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Conclusion: A Powerful Synergy of Experiment and Analysis

The crystal structure analysis of methoxy-substituted quinolines reveals a fascinating interplay of weak intermolecular forces that govern their solid-state architecture. The position of the methoxy group significantly influences the types and hierarchy of these interactions, leading to diverse packing motifs. A thorough understanding of these structure-property relationships is essential for the rational design of new drug candidates and functional materials.

By combining meticulous experimental techniques, from crystal growth to high-resolution X-ray diffraction, with powerful analytical tools like Hirshfeld surface analysis, researchers can gain unprecedented insights into the supramolecular chemistry of these important heterocyclic compounds. This knowledge-driven approach is paving the way for the development of next-generation pharmaceuticals and advanced materials with tailored properties.

References

  • Hassan, M. S., et al. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(9), o2219.
  • Liu, Y., et al. (1992). Journal of Structural Chemistry, 3(3), 221-224.
  • Alshammari, M. B., et al. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(12), o1279.
  • Groom, C. R., & Allen, F. H. (2014).
  • Alshammari, M. B., et al. (2014). Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 12), o1279. [Link]

  • Farrugia, L. J. (2012). Journal of Applied Crystallography, 45(Pt 3), 565-573.
  • Filali Baba, M., et al. (2025). Acta Crystallographica Section E: Crystallographic Communications, E81, 1-10. [Link]

  • Sheldrick, G. M. (2008). Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 112-122.
  • Kuleshova, L. N., et al. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1641-1644. [Link]

  • Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). CrystEngComm, 11(1), 19-32.

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 2-(3-Methoxyphenyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as an authoritative, operational resource for laboratory personnel handling 2-(3-Methoxyphenyl)quinoline . It moves beyond generic safety advice to provide specific, actionable protocols based on the compound's physicochemical properties and toxicological profile.[1][2]

CAS: 95378-73-7 | Formula: C₁₆H₁₃NO | Class: Nitrogen-Containing Heterocycle[1][2]

Compound Profile & Hazard Identification

To handle this compound safely, one must understand why it is hazardous. As a quinoline derivative, its core structure is a planar, nitrogen-containing heterocycle.[1][3]

  • Mechanistic Toxicity: The planar nature of the quinoline ring allows it to act as an intercalating agent , potentially slipping between DNA base pairs.[1][2] This confers a risk of mutagenicity and carcinogenicity (Carc.[1][2] 1B/2 classification).[1][2]

  • Physicochemical Behavior: The 3-methoxy substituent increases lipophilicity compared to the parent quinoline.[1] This enhances skin permeability, making dermal absorption a primary exposure vector.[1][2]

  • Stability: The methoxy ether linkage is chemically stable under standard conditions.[1][2] It will not spontaneously degrade; therefore, containment is the only viable safety strategy, not in-situ neutralization.[1]

Key Data Summary
PropertySpecificationOperational Implication
Physical State Solid (Crystalline)Risk of dust generation; use static-dissipative weighing tools.[1][2][4]
Melting Point ~57–60°C (Predicted)Store in cool, dry place; avoid heat sources to prevent melt/flow.[2]
Solubility Organic Solvents (DMSO, MeOH)High mobility in liquid waste; requires dedicated organic waste streams.[1][2]
Halogen Status Non-Halogenated Segregate into Non-Halogenated waste streams (Cost/Safety optimization).
Signal Word WARNING / DANGER Treat as a Suspected Carcinogen & Aquatic Toxin.[1][2]

Operational Handling Protocols

Goal: Prevent exposure during synthesis, analysis, or transfer.[2]

A. Engineering Controls[1][2]
  • Primary Barrier: All open handling (weighing, solubilization) must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II) .[1][2]

  • Static Control: Use an anti-static gun or ionizer bar when weighing the solid to prevent electrostatic dispersion of the powder.[1][2]

B. Personal Protective Equipment (PPE) Matrix
  • Gloves: Double Nitrile (0.11 mm min.[1][2] thickness) .

    • Rationale: Nitrogen heterocycles can permeate latex.[1][2] Change outer gloves immediately upon splash contact.[1][2]

  • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator.[1][2]

  • Body: Tyvek® sleeves or lab coat with cuff sealing to prevent wrist exposure.[1][2]

Disposal Procedures (The Core Directive)

Goal: Ensure regulatory compliance and environmental safety through precise waste segregation.[1][2]

CRITICAL RULE: Do not dispose of via municipal trash or sanitary sewer. This compound is toxic to aquatic life (Aquatic Chronic 2) and persists in the environment.[1][2]

Scenario A: Solid Waste (The Compound Itself)[1][2]
  • Applicability: Expired stocks, synthesis byproducts, contaminated weighing boats, dry silica gel.[1][2]

  • Protocol:

    • Transfer solid material into a wide-mouth, screw-top jar (HDPE or Glass).

    • Label clearly: "Hazardous Waste - Solid - Toxic - this compound".[1]

    • Place the primary container into a secondary clear plastic bag (4-mil polyethylene).

    • Deposit into the lab's Solid Hazardous Waste Drum .

Scenario B: Liquid Waste (Solvated Compound)[1][2]
  • Applicability: HPLC effluent, mother liquors, NMR samples (in CDCl₃ or DMSO).[1][2]

  • Segregation Logic:

    • If solvent is Non-Halogenated (e.g., Methanol, DMSO): Dispose in Non-Halogenated Organic Waste .[1][2]

    • If solvent is Halogenated (e.g., DCM, Chloroform): Dispose in Halogenated Organic Waste .[1][2]

  • Note: The compound itself is non-halogenated, but the solvent dictates the waste stream.[1][2]

  • Protocol:

    • Do not fill carboys >90% full.[1][2]

    • Cap tightly.[1][2] Ensure the waste tag lists "this compound" as a trace contaminant (<1%).[1][2]

Scenario C: Contaminated Debris (Gloves, Wipes)[1][2]
  • Protocol:

    • Collect all contaminated wipes and gloves in a dedicated "Satellite Accumulation Area" bag.[1][2]

    • Do not mix with regular trash.[1][2][5]

    • Seal bag with tape and apply a Hazardous Waste Label.[1][2]

Workflow Visualization: Waste Segregation Logic

The following diagram illustrates the decision matrix for disposing of this compound to ensure compliance with EPA and local regulations.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated silica) StateCheck->Solid Pure Compound Liquid Liquid Waste (Solutions, HPLC effluent) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Trace on Items SolidBin Hazardous Solid Waste Drum (Double Bagged) Solid->SolidBin Transfer to Jar SolventCheck Check Solvent Type Liquid->SolventCheck DebrisBin Yellow/Haz Waste Bag (Incineration Stream) Debris->DebrisBin Segregate NonHalo Non-Halogenated Carboy (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens Halo Halogenated Carboy (DCM, Chloroform) SolventCheck->Halo Contains Halogens

Figure 1: Decision tree for segregating this compound waste streams based on physical state and solvent context.

Emergency Contingencies (Spill Response)

Minor Spill (< 5 grams / < 100 mL)[1][2]
  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, goggles, and N95/P100 mask.[1][2]

  • Solid Spill:

    • Do not dry sweep (creates dust).[1][2]

    • Cover with wet paper towels (water or ethanol) to dampen.[1][2]

    • Scoop into a wide-mouth jar.

  • Liquid Spill:

    • Cover with absorbent pads or vermiculite.[1][2]

    • Wait 5 minutes for absorption.[1][2]

    • Collect into a sealed bag.

  • Clean Up: Wipe the surface with 10% bleach solution (oxidizes residual organics), followed by water.[1][2]

Major Spill (> 5 grams)[1][2]
  • Evacuate: Clear the lab immediately.

  • Isolate: Close doors and post "Do Not Enter" signage.

  • Contact: Call EHS / HazMat response immediately.[1][2] Do not attempt to clean.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Listings & Characteristics (Quinoline).[1][2] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024).[1][2] Compound Summary: 4-(3-methoxyphenoxy)quinoline (Analogous Structure & Properties). Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). (2024).[1][2][6] Substance Information: Quinoline (Parent Structure Hazard Classification).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Laboratory Safety Guidance: Controlling Exposure to Hazardous Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.